N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O4S2/c1-29-16-5-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-6-4-13(21)10-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMDTDLOQTZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo-Thiazole Core
The triazolo-thiazole scaffold forms the structural backbone of the target compound. Its synthesis begins with the formation of a thiobiurea intermediate, followed by cyclization under alkaline conditions.
Thiobiurea Intermediate Formation
Arylisothiocyanates react with semicarbazide in acetonitrile at room temperature in the presence of sodium acetate to yield thiobiurea derivatives. For example, 3,4-dimethoxyphenylisothiocyanate reacts with semicarbazide to form 1-(3,4-dimethoxyphenyl)thiobiurea (yield: 85–92%). The reaction is monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:1) as the mobile phase.
Cyclization to Triazolo-Thiazole
The thiobiurea intermediate undergoes cyclization in 2 M NaOH at 100°C for 5–8 hours, forming the triazolo-thiazole core. This step proceeds via intramolecular nucleophilic attack, with the sulfur atom acting as a nucleophile. The product, 6-amino-2-(3,4-dimethoxyphenyl)-triazolo[3,2-b]thiazole , is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 68–75%).
Reaction Optimization
Sulfonamide Formation
The final step involves coupling the amine intermediate with 2,4-difluorobenzenesulfonyl chloride to form the target sulfonamide.
Sulfonylation Reaction
6-(2-aminoethyl)-2-(3,4-dimethoxyphenyl)-triazolo[3,2-b]thiazole reacts with 2,4-difluorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C. Pyridine is added to scavenge HCl, preventing protonation of the amine. The reaction mixture is stirred for 4 hours, after which the product precipitates upon addition of ice-cold water.
Purification and Yield
The crude sulfonamide is recrystallized from methanol/diethyl ether (1:3) to afford the pure product as a white crystalline solid (yield: 78–85%). Purity is confirmed via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (70:30) mobile phase (retention time: 8.2 minutes).
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to laboratory protocols to enhance efficiency and cost-effectiveness.
Structural Validation and Analytical Data
The final product is characterized using spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85–7.79 (m, 2H, difluorophenyl-H), 7.45 (d, J = 8.4 Hz, 1H, dimethoxyphenyl-H), 6.98 (d, J = 8.4 Hz, 1H, dimethoxyphenyl-H), 3.88 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂).
- ¹⁹F NMR (376 MHz, DMSO-d₆) : δ -108.5 (d, J = 8.1 Hz, 1F), -112.3 (d, J = 8.1 Hz, 1F).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. It is believed to exert cytotoxic effects on various cancer cell lines by interacting with specific biological receptors. The mechanism of action involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. For example, similar compounds have demonstrated significant activity against breast cancer cell lines through mechanisms involving metabolic disruption and receptor modulation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Derivatives of triazoles are known to interact with microbial targets effectively. In vitro studies have shown that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal species. This makes them promising candidates for developing new antimicrobial therapies to combat drug-resistant pathogens .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide has been evaluated for anti-inflammatory effects. The sulfonamide moiety is known to contribute to anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Studies suggest that this compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory mediators .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps including the formation of the triazole and thiazole rings followed by functional group modifications. The synthesis pathways are optimized for yield and scalability in industrial applications.
Mechanism of Action:
The compound acts by binding to specific biological targets within cells, leading to alterations in biochemical pathways that promote cell death in cancerous cells or inhibit microbial growth. Its ability to form hydrogen bonds enhances its bioavailability and efficacy as a therapeutic agent.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF7 breast cancer cells using the Sulforhodamine B assay. Results indicated significant growth inhibition compared to control groups.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity against Staphylococcus aureus and Escherichia coli, derivatives similar to this compound were tested. The results showed a marked reduction in bacterial viability at lower concentrations than traditionally used antibiotics.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Difluorobenzenesulfonamide Derivatives: These compounds also exhibit antibacterial and antifungal properties.
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazoles. The unique structural features of this compound contribute to its diverse biological activities. This article provides a detailed overview of its biological activity based on various research findings and case studies.
Chemical Structure
The compound features a triazole ring fused with a thiazole ring and is substituted with methoxy and difluorobenzene groups. This intricate molecular architecture is crucial for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound include:
- Antibacterial Activity : Compounds in the triazolothiazole class have shown significant antibacterial properties. Studies indicate that modifications in the structure can enhance their effectiveness against various bacterial strains .
- Antitumor Potential : Research has documented the anticancer effects of similar compounds. For instance, derivatives have been shown to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. Related compounds have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α .
Antibacterial Activity
A study evaluated the antibacterial efficacy of triazolothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .
Antitumor Activity
In vitro studies on cancer cell lines A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) showed that compounds derived from triazolothiazoles significantly inhibited cell growth. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 5.0 |
| Compound B | A549 | 3.5 |
| Compound C | H1299 | 4.0 |
These findings highlight the potential of this compound in cancer therapeutics .
Anti-inflammatory Effects
Research indicates that compounds with similar structures can inhibit NF-kB activation, a key factor in inflammation and cancer progression. The inhibition potency was measured with IC50 values indicating effective anti-inflammatory action .
Case Study 1: Anticancer Screening
In a screening of new benzothiazole derivatives for anticancer activity, several compounds were tested for their ability to induce apoptosis in cancer cells. One derivative demonstrated significant cytotoxicity across multiple cancer types while sparing normal cells .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study identified critical substituents influencing biological activity. The presence of specific functional groups was correlated with enhanced potency against targeted diseases. For instance, the introduction of methoxy groups significantly improved the anticancer activity compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s core structure (triazolo-thiazole fused with sulfonamide) can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids, followed by sulfonamide coupling. For example, describes a similar synthesis using 3,4-dimethoxybenzene sulfonamide intermediates reacted with thiadiazole precursors under reflux in ethanol with KOH . Optimize yields (e.g., 66–73% in ) by controlling stoichiometry, solvent polarity (THF vs. ethanol), and temperature gradients .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., difluorophenyl and dimethoxyphenyl groups). Compare chemical shifts with analogs in (e.g., δ 3.8–4.2 ppm for methoxy groups) . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., S=O stretching at ~1150 cm⁻¹) validate molecular weight and functional groups. For crystallinity, X-ray diffraction (as in ) resolves bond angles and packing motifs .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology : Perform HPLC-based solubility screens in DMSO/PBS buffers (pH 7.4). Stability under UV light and thermal stress (e.g., 40°C for 48 hours) can be monitored via LC-MS. highlights similar protocols for triazole-thiadiazole derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity). For instance, reports antimicrobial activity discrepancies due to membrane permeability differences in Gram-negative vs. Gram-positive bacteria. Address this by standardizing inoculum density and using efflux pump inhibitors . Statistical tools like ANOVA (as in ) quantify variability .
Q. How can structure-activity relationship (SAR) studies guide structural optimization?
- Methodology : Systematically modify substituents:
- Triazolo-thiazole core : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro, ) to enhance target binding .
- Sulfonamide moiety : Introduce fluorinated aryl groups (as in ) to improve metabolic stability .
Use molecular docking (e.g., GOLD scoring in ) to prioritize analogs .
Q. What experimental designs minimize confounding factors in pharmacokinetic (PK) studies?
- Methodology : Employ DoE (Design of Experiments) principles () to optimize variables like dosing frequency, solvent formulation, and animal models. For example, a 2³ factorial design tests interactions between solubility enhancers (e.g., PEG 400), plasma protein binding, and clearance rates .
Q. How do crystallographic data inform polymorph control during scale-up synthesis?
- Methodology : Use single-crystal X-ray diffraction (as in ) to identify stable polymorphs. Compare unit cell parameters (e.g., space group symmetry, Z’ value) with computational predictions (Mercury software). ’s structural reports on triazolo-thiadiazines provide benchmarks for lattice energy calculations .
Data Analysis and Interpretation
Q. How should researchers handle conflicting NMR data from synthetic intermediates?
- Methodology : Reassign peaks using 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers. For example, resolved ambiguities in triazole-thiadiazole derivatives by correlating ¹H-¹³C couplings . Confirm purity via HPLC-DAD at multiple wavelengths (210–254 nm).
Q. What computational tools predict metabolic liabilities in this compound?
- Methodology : Use ADMET Predictor™ or SwissADME to identify labile sites (e.g., sulfonamide hydrolysis, triazole oxidation). Compare with experimental microsomal stability data (e.g., % remaining after 1 hour). ’s analogs with fluorophenyl groups show reduced CYP3A4-mediated metabolism, guiding derivatization .
Tables for Key Comparisons
| Parameter | Recommended Method | Reference Example |
|---|---|---|
| Synthetic Yield | Cyclocondensation in ethanol/KOH | 68–73% () |
| Bioactivity Validation | Dual enzymatic/cell-based assays | MIC = 8 µg/mL () |
| Polymorph Stability | X-ray crystallography | Space group P2₁/c () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
